

# Application Notes and Protocols for Assessing Antiviral Activity of AZD7442 (Tixagevimab/Cilgavimab)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-7295 |           |
| Cat. No.:            | B605774  | Get Quote |

A Note on AZD-7295: Initial research indicates that AZD-7295 was investigated as an inhibitor of the Hepatitis C Virus (HCV) NS5A protein. Its development appears to have been discontinued, with clinical trials conducted primarily in healthy subjects around 2008-2010. In contrast, AstraZeneca's AZD7442 (a combination of the monoclonal antibodies tixagevimab and cilgavimab) has been the subject of extensive recent research for its antiviral activity against SARS-CoV-2, the virus that causes COVID-19. Given the contemporary relevance and available data, these application notes will focus on the techniques used to assess the antiviral activity of AZD7442.

#### **Introduction to AZD7442**

AZD7442 is a combination of two long-acting monoclonal antibodies (mAbs), tixagevimab (AZD8895) and cilgavimab (AZD1061).[1][2] These antibodies were derived from B-cells of convalescent patients who had recovered from COVID-19.[3] The antibodies have been engineered with a YTE modification (M257Y/S259T/T261E) to extend their half-life and a triple modification (TM) to reduce Fc effector function, which mitigates the risk of antibody-dependent enhancement of disease.[4] AZD7442 targets the spike glycoprotein of the SARS-CoV-2 virus, preventing its entry into host cells.[5]

#### **Mechanism of Action**



Tixagevimab and cilgavimab are recombinant human IgG1κ monoclonal antibodies that bind to distinct, non-overlapping epitopes on the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein.[1][4] This simultaneous binding blocks the interaction of the spike protein with the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells.[6][7] By inhibiting viral attachment and entry, AZD7442 effectively neutralizes the virus.[5]



Click to download full resolution via product page

Figure 1: Mechanism of action of AZD7442 in neutralizing SARS-CoV-2.



## In Vitro Antiviral Activity Assessment

A variety of in vitro assays are employed to determine the neutralizing potency of AZD7442 against different SARS-CoV-2 variants.

#### **Pseudovirus Neutralization Assay**

This is a common method to safely assess the neutralizing capability of antibodies against different viral spike proteins without using the live virus.

#### Protocol:

- Pseudovirus Production: Lentiviral or vesicular stomatitis virus (VSV) particles are
  pseudotyped to express the SARS-CoV-2 spike protein of a specific variant on their surface.
   These particles also carry a reporter gene, such as luciferase.
- Antibody Dilution: AZD7442, or its individual components, are serially diluted in assay media to create a range of concentrations.
- Incubation: The diluted antibodies are incubated with a fixed amount of the spikepseudotyped virus for approximately 30-60 minutes at 37°C.[8]
- Cell Infection: A suspension of host cells engineered to express the human ACE2 receptor (e.g., HEK293T-hACE2 or HEK-Blue-ACE2/TMPRSS2) is added to the antibody-virus mixture.[8][9]
- Reporter Gene Measurement: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene (e.g., luciferase activity) is measured. A reduction in the reporter signal corresponds to the neutralization of the pseudovirus.
- Data Analysis: The data is used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the antibody concentration required to inhibit viral entry by 50%.

# Authentic Virus Neutralization Assay (Plaque Reduction Neutralization Test - PRNT)







This assay uses the live, replication-competent SARS-CoV-2 virus and is considered the gold standard for measuring neutralizing antibody titers.

#### Protocol:

- Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero E6) are prepared in multi-well plates.
- Antibody Dilution: Serial dilutions of AZD7442 are prepared.
- Incubation: The antibody dilutions are mixed with a standardized amount of infectious SARS-CoV-2 virus and incubated.
- Infection: The virus-antibody mixtures are added to the cell monolayers and allowed to adsorb.
- Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semisolid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.
- Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Data Analysis: The number of plaques is counted for each antibody concentration. The
  plaque reduction neutralization titer (e.g., PRNT50) is determined as the reciprocal of the
  highest antibody dilution that reduces the plaque count by 50% compared to the virus-only
  control.





Click to download full resolution via product page

Figure 2: General workflow for in vitro neutralization assays.

# Data Presentation: In Vitro Neutralizing Activity of AZD7442



The following table summarizes the neutralizing activity of AZD7442 and its components against the original SARS-CoV-2 strain (USA-WA1/2020).

| Compound/<br>Combinatio<br>n | Assay Type                           | Cell Line | Target Virus     | EC50 / IC50            | Citation |
|------------------------------|--------------------------------------|-----------|------------------|------------------------|----------|
| Tixagevimab                  | Authentic<br>Virus<br>Neutralization | Vero E6   | USA-<br>WA1/2020 | 60.7 pM (9<br>ng/mL)   | [6][7]   |
| Cilgavimab                   | Authentic<br>Virus<br>Neutralization | Vero E6   | USA-<br>WA1/2020 | 211.5 pM (32<br>ng/mL) | [6]      |
| AZD7442<br>(Combination      | Authentic<br>Virus<br>Neutralization | Vero E6   | USA-<br>WA1/2020 | 65.9 pM (10<br>ng/mL)  | [6]      |
| Tixagevimab                  | RBD-ACE2 Binding Inhibition          | -         | -                | 0.32 nM (48<br>ng/mL)  | [6][7]   |
| Cilgavimab                   | RBD-ACE2<br>Binding<br>Inhibition    | -         | -                | 0.53 nM (80<br>ng/mL)  | [6]      |
| AZD7442<br>(Combination      | RBD-ACE2<br>Binding<br>Inhibition    | -         | -                | 0.43 nM (65<br>ng/mL)  | [6]      |

Note: The activity of AZD7442 varies against different SARS-CoV-2 variants. For instance, the Omicron BA.1.1 variant showed a 176-fold reduction in susceptibility in a live virus assay.[6]

# In Vivo Antiviral Activity Assessment

Animal models are crucial for evaluating the prophylactic and therapeutic efficacy of AZD7442 in a living organism.



# Non-Human Primate (NHP) Model

NHPs, such as rhesus or cynomolgus macaques, are used as their response to SARS-CoV-2 infection closely mirrors aspects of human disease.

#### Protocol:

- Animal Acclimatization: Animals are acclimatized to the facility and baseline health parameters are recorded.
- Prophylaxis Study Design: A cohort of animals receives a single dose of AZD7442 (e.g., via intramuscular injection) prior to viral exposure. A control group receives a placebo.
- Therapeutic Study Design: Animals are first infected with SARS-CoV-2. After a set period (e.g., 12-24 hours), a cohort receives a therapeutic dose of AZD7442, while a control group receives a placebo.
- Viral Challenge: Animals are challenged with a high titer of SARS-CoV-2 via intratracheal and/or intranasal routes.
- Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease.
   Regular samples, such as bronchoalveolar lavage (BAL) fluid and nasal swabs, are collected to measure viral load (e.g., by RT-PCR).
- Endpoint Analysis: Key endpoints include viral clearance from the lungs and upper airways,
   reduction in lung pathology, and prevention of clinical symptoms.[1]

#### **Hamster Model**

Syrian golden hamsters are another widely used model as they are susceptible to SARS-CoV-2 and develop respiratory disease.

#### Protocol:

 Study Design: Similar to the NHP model, hamsters are divided into prophylactic or therapeutic treatment groups and corresponding placebo control groups.



- Dosing and Challenge: AZD7442 or placebo is administered, followed by an intranasal challenge with SARS-CoV-2.
- Endpoint Analysis: Efficacy is typically measured by a reduction in viral load in the lungs and nasal turbinates and a decrease in weight loss, which is a key indicator of disease severity in this model.[6]

## **Data Presentation: In Vivo Efficacy from Clinical Trials**

The following table summarizes key efficacy data from major Phase 3 clinical trials of AZD7442.

| Trial Name                                | Study<br>Population                                                              | Endpoint                                               | Efficacy Result                                                              | Citation |
|-------------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------|----------|
| PROVENT<br>(NCT04625725)                  | Pre-exposure<br>Prophylaxis in<br>high-risk adults                               | Reduction in risk<br>of symptomatic<br>COVID-19        | 77% risk<br>reduction at<br>primary analysis;<br>83% at 6-month<br>follow-up | [6][10]  |
| TACKLE<br>(NCT04723394)                   | Treatment of<br>non-hospitalized<br>adults with mild-<br>to-moderate<br>COVID-19 | Reduction in risk<br>of severe<br>COVID-19 or<br>death | 50% risk<br>reduction vs.<br>placebo                                         | [3][6]   |
| STORM CHASER (Post- exposure Prophylaxis) | Post-exposure<br>Prophylaxis                                                     | Prevention of symptomatic COVID-19                     | 33% relative risk reduction (did not meet primary endpoint)                  | [11]     |

## Pharmacokinetic (PK) and Safety Assessment

Evaluating the absorption, distribution, metabolism, and excretion (ADME) of AZD7442 is critical, especially given its extended half-life formulation.

Protocol:



- Study Population: Phase 1 trials are conducted in healthy adult volunteers.[2]
- Dosing Regimens: Participants receive varying doses of AZD7442 via different routes (e.g., intramuscular or intravenous).[2]
- Sample Collection: Blood samples are collected at multiple time points over an extended period (e.g., up to 361 days).[2]
- Bioanalysis: Serum concentrations of tixagevimab and cilgavimab are measured using validated immunoassays.
- PK Parameter Calculation: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
- Safety Monitoring: Participants are monitored for adverse events, including infusion/injection site reactions and hypersensitivity.[2]

Data Presentation: Key Pharmacokinetic Parameters

| Parameter                      | Value                        | Population     | Citation |
|--------------------------------|------------------------------|----------------|----------|
| Mean Half-life (t½)            | ~90 days                     | Healthy Adults | [2][12]  |
| Projected Protection  Duration | Up to 12 months              | Healthy Adults | [1]      |
| Nasal Mucosa<br>Detection      | ~1-2% of serum concentration | Healthy Adults | [1]      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. The SARS-CoV-2 monoclonal antibody combination, AZD7442, is protective in non-human primates and has an extended half-life in humans - PMC [pmc.ncbi.nlm.nih.gov]







- 2. physiciansweekly.com [physiciansweekly.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Molecular Characterization of AZD7442 (Tixagevimab-Cilgavimab) Neutralization of SARS-CoV-2 Omicron Subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Tixagevimab + Cilgavimab: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Low neutralizing activity of AZD7442 against current SARS-CoV-2 Omicron variants in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Antiviral Activity of AZD7442 (Tixagevimab/Cilgavimab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605774#techniques-for-assessing-azd-7295-antiviral-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com